N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives involves several methods. One method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Additionally, the hydroalkoxylation reaction of ortho-alkynylphenols can be catalyzed by indium (III) halides to afford benzo[b]furans .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by a planar conjugated backbone . The smaller oxygen atom in furan results in negligible torsion, as determined by density functional theory .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For instance, an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans . This reaction features a high substrate scope and is insensitive to air .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary. For instance, one derivative was found to be a brown solid with a melting point of 123–135 °C . Its 1H NMR spectrum in DMSO-d6 showed various peaks, indicating the presence of different types of protons .Scientific Research Applications
Synthesis and Reactivity
Research has demonstrated methodologies for synthesizing benzofuran and thiadiazole derivatives through reactions involving various precursors and conditions. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide, followed by conversion into thiadiazoles, indicates a broader interest in benzofuran derivatives for their chemical reactivity and potential applications in creating new compounds with significant properties (А. Aleksandrov & М. М. El’chaninov, 2017).
Spectroscopic and Biological Studies
The creation of novel heterocyclic compounds involving furan and thiadiazole frameworks has been explored, with benzamide derivatives showing promising antibacterial and antifungal activities. This line of research underscores the potential of benzofuran and thiadiazole derivatives in developing new antimicrobial agents (G. K. Patel, H. S. Patel, & P. Shah, 2015).
Anticancer Activity
A novel series of benzofuran derivatives have been synthesized, displaying promising anticancer activity against various human tumor cell lines. This suggests the significant therapeutic potential of benzofuran derivatives in oncology (A. Abdel-Aziem, 2017). Additionally, microwave-assisted synthesis of thiadiazole and benzamide derivatives has led to compounds with notable anticancer efficacy, further highlighting the importance of these chemical frameworks in developing anticancer therapies (S. Tiwari et al., 2017).
Fluorescent Properties
The synthesis and characterization of silver(I) complexes with new thiadiazole ligands have been explored for their strong fluorescent properties, indicating potential applications in materials science for imaging and sensing (S. Demir et al., 2019).
Mechanism of Action
Target of Action
Benzofuran compounds, which are part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-11(8-14-9-12-4-2-3-5-17(12)23-14)19-18(22)13-6-7-15-16(10-13)21-24-20-15/h2-7,9-11H,8H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIZBTVEYRFLMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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